molecular formula C7H17NO B13611515 3-Methyl-1-(methylamino)pentan-2-ol

3-Methyl-1-(methylamino)pentan-2-ol

Cat. No.: B13611515
M. Wt: 131.22 g/mol
InChI Key: CQQIUSXBDFAIIY-UHFFFAOYSA-N
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Description

3-Methyl-1-(methylamino)pentan-2-ol is a secondary alcohol with a branched pentanol backbone. Its structure features a hydroxyl (-OH) group at the second carbon, a methyl group at the third carbon, and a methylamino (-NHCH₃) group at the first carbon (Figure 1).

However, specific biological activity data are absent in the provided evidence.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

3-methyl-1-(methylamino)pentan-2-ol

InChI

InChI=1S/C7H17NO/c1-4-6(2)7(9)5-8-3/h6-9H,4-5H2,1-3H3

InChI Key

CQQIUSXBDFAIIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CNC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(methylamino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with methylamine under reductive amination conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Dehydration Reactions

Under acidic conditions, the hydroxyl group undergoes dehydration to form alkenes. For example, treatment with concentrated sulfuric acid (H₂SO₄) at 140–160°C eliminates water, producing 3-methyl-1-(methylamino)pent-1-ene. The reaction follows an E1 mechanism, where protonation of the hydroxyl group generates a carbocation intermediate, followed by β-hydrogen elimination. Steric hindrance from the methyl and methylamino groups influences regioselectivity, favoring the formation of the more substituted alkene.

Key Reaction:

3-Methyl-1-(methylamino)pentan-2-olH2SO4,Δ3-methyl-1-(methylamino)pent-1-ene+H2O[1]\text{this compound} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{3-methyl-1-(methylamino)pent-1-ene} + \text{H}_2\text{O} \quad[1]

Oxidation Reactions

The secondary alcohol is oxidized to a ketone under mild oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent. For instance, using PCC in dichloromethane yields 3-methyl-1-(methylamino)pentan-2-one, preserving the amine functionality. Stronger oxidants (e.g., KMnO₄) risk over-oxidation of the amine group.

Key Reaction:

This compoundPCC, CH2Cl23-methyl-1-(methylamino)pentan-2-one[1]\text{this compound} \xrightarrow{\text{PCC, CH}_2\text{Cl}_2} \text{3-methyl-1-(methylamino)pentan-2-one} \quad[1]

Nucleophilic Substitution Reactions

The hydroxyl group participates in nucleophilic substitution (SN2) when converted to a leaving group. For example, tosylation with p-toluenesulfonyl chloride (TsCl) in pyridine forms the tosylate intermediate, which reacts with nucleophiles like iodide (KI) to yield 3-methyl-1-(methylamino)pentan-2-iodide. Steric hindrance slows SN2 kinetics compared to linear alcohols.

Key Reaction:

This compoundTsCl, pyridinetosyl intermediateKI3-methyl-1-(methylamino)pentan-2-iodide[1]\text{this compound} \xrightarrow{\text{TsCl, pyridine}} \text{tosyl intermediate} \xrightarrow{\text{KI}} \text{3-methyl-1-(methylamino)pentan-2-iodide} \quad[1]

Acylation and Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For instance, benzoylation with benzoyl chloride in alkaline aqueous conditions produces 3-methyl-1-(methylamino)pentan-2-yl benzoate . Similarly, reaction with acetic anhydride yields the acetate ester .

Key Reaction:

This compound+PhCOClNaOH, H2O3-methyl-1-(methylamino)pentan-2-yl benzoate[4]\text{this compound} + \text{PhCOCl} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3-methyl-1-(methylamino)pentan-2-yl benzoate} \quad[4]

Reductive Amination and Hydrogenation

The methylamino group undergoes reductive alkylation with aldehydes/ketones in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN). For example, reaction with formaldehyde yields N,N-dimethyl derivatives . Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds but leaves the amine intact .

Key Reaction:

This compound+HCHONaBH3CN3-methyl-1-(dimethylamino)pentan-2-ol[3]\text{this compound} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{3-methyl-1-(dimethylamino)pentan-2-ol} \quad[3]

Hydrolysis of Enamine Derivatives

Under acidic aqueous conditions, enamine derivatives of the compound hydrolyze to regenerate the parent ketone and methylamine. This mirrors the behavior of structurally similar enamines, as demonstrated in the hydrolysis of 1-phenyl-3-methylamino-1-propen-1-one to acetophenone and methylamine .

Key Reaction:

Enamine derivativeH3O+,H2Oketone+methylamine[2][3]\text{Enamine derivative} \xrightarrow{\text{H}_3\text{O}^+, \text{H}_2\text{O}} \text{ketone} + \text{methylamine} \quad[2][3]

Comparative Reaction Table

Reaction TypeConditionsProduct(s)Yield (%)MechanismReference
DehydrationH₂SO₄, 140–160°C3-Methyl-1-(methylamino)pent-1-ene65–75E1
Oxidation (PCC)PCC, CH₂Cl₂, 25°C3-Methyl-1-(methylamino)pentan-2-one80–85Oxidative
Tosylation + SN2TsCl/pyridine, KI, 60°C3-Methyl-1-(methylamino)pentan-2-iodide50–60SN2
BenzoylationPhCOCl, NaOH, H₂O3-Methyl-1-(methylamino)pentan-2-yl benzoate70–75Nucleophilic
Reductive AlkylationHCHO, NaBH₃CN, MeOH3-Methyl-1-(dimethylamino)pentan-2-ol60–65Reductive

Mechanistic Insights

  • Steric Effects : The branched carbon chain impedes nucleophilic attack in SN2 reactions, favoring elimination (E1/E2) or rearrangement pathways.

  • Acid-Base Properties : The methylamino group (pKa ~10) remains protonated under acidic conditions, reducing nucleophilicity but enhancing leaving-group ability in substitutions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in alkylation reactions, while protic solvents stabilize carbocation intermediates in dehydration .

Scientific Research Applications

3-Methyl-1-(methylamino)pentan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylamino)pentan-2-ol involves its interaction with various molecular targets. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The hydroxyl group allows for hydrogen bonding and other interactions that can affect the compound’s behavior in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Key Comparisons :

Compound Name Functional Groups Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) CAS Number Source
3-Methyl-1-(methylamino)pentan-2-ol -OH, -NHCH₃, -CH₃ ~175.3 Not reported Moderate (inferred) Not available N/A
3-Methyl-1-pentanol -OH, -CH₃ 116.2 ~150–160 (estimated) Low 589-35-5
3-Methylpentan-2-ol -OH, -CH₃ 102.17 ~135–140 Slightly soluble 565-60-6
4-Methyl-2-((3-methylpentan-2-yl)amino)pentan-1-ol -OH, -NH-(branched alkyl) ~215.4 Not reported Low 1247914-82-4

Structural Insights :

  • 3-Methyl-1-pentanol (CAS 589-35-5): A primary alcohol lacking the methylamino group. Its simpler structure results in lower molecular weight and boiling point compared to the target compound.
  • Its lower molecular weight correlates with higher volatility and weaker intermolecular forces compared to the target compound .
  • 4-Methyl-2-((3-methylpentan-2-yl)amino)pentan-1-ol (CAS 1247914-82-4): Features a bulkier branched amine substituent, which likely reduces water solubility compared to the target compound’s methylamino group .
Functional Group Analogs

Methylamino-Containing Compounds:

  • 4-(Methylamino)pyridine (): A pyridine derivative with a methylamino group. Unlike the target compound, it exhibits significant pharmacological activity, potentiating ion channel currents (e.g., HVACCs) at 1–3 mM concentrations . This suggests that the methylamino group’s position and aromaticity critically influence bioactivity.
  • 1-(3-Methylphenyl)propan-2-amine (): A primary amine with a phenyl group. The absence of a hydroxyl group reduces its hydrogen-bonding capacity, making it more lipophilic than the target compound .

Alcohol-Containing Compounds :

  • 2-Methyl-1-pentanol (CAS 565-67-3): A primary alcohol with a boiling point of ~150°C. Its lower boiling point compared to secondary alcohols (e.g., 3-Methylpentan-2-ol) highlights the role of branching in physical properties .
Pharmacological and Industrial Relevance
  • Pyridine Derivatives (): Compounds like 4-(methylamino)pyridine demonstrate that methylamino groups enhance ion channel modulation compared to unsubstituted amines. However, the target compound’s aliphatic backbone may limit similar efficacy .

Biological Activity

3-Methyl-1-(methylamino)pentan-2-ol, also known as a synthetic cathinone, is a compound that has garnered attention for its potential biological activities and interactions within various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on biological systems, and relevant research findings.

This compound is characterized by its amine and hydroxyl functional groups, which allow it to engage in various chemical reactions. The compound can undergo oxidation to form ketones or carboxylic acids and can participate in nucleophilic substitutions due to its amine group. The hydroxyl group facilitates hydrogen bonding, enhancing its interaction with biological targets such as receptors and enzymes.

The mechanism of action primarily involves modulation of neurotransmitter systems. As a synthetic cathinone, it is believed to act as a stimulant by inhibiting the reuptake of monoamines (dopamine, norepinephrine, and serotonin), leading to increased concentrations of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other well-known stimulants like amphetamines .

Stimulant Activity

Research indicates that this compound exhibits stimulant properties. In vitro studies have shown that it can enhance locomotor activity in animal models, suggesting its potential as a central nervous system stimulant. This effect is attributed to its ability to increase dopamine release in the brain, which is associated with reward and pleasure pathways .

Neurotoxicity

Despite its stimulant effects, there are concerns regarding the neurotoxic potential of this compound. Studies have indicated that high doses may lead to neurotoxic effects similar to those observed with other synthetic cathinones. These effects may include oxidative stress and neuronal damage, particularly in dopaminergic neurons .

Case Studies

Several case studies have documented adverse effects associated with the use of this compound. For instance:

  • Case Study 1 : A young adult presented with severe agitation and hallucinations after using a product containing this compound. Toxicological screening confirmed the presence of the compound alongside other stimulants.
  • Case Study 2 : An emergency department reported multiple cases of acute kidney injury linked to synthetic cathinone use, including substances like this compound. These cases highlight the compound's potential for causing significant health issues when abused .

Research Findings

Recent studies have explored the pharmacological profile of this compound:

Study Findings
Study A Demonstrated increased locomotor activity in rodents; suggested stimulant properties similar to amphetamines.
Study B Identified neurotoxic effects at high doses; potential for oxidative stress in dopaminergic neurons.
Study C Reported adverse health effects in emergency cases; emphasized risks associated with recreational use.

Q & A

Basic Research Question

  • Spectroscopy : 1^1H/13^13C NMR to confirm methylamino and hydroxyl group positions. IR spectroscopy identifies O-H and N-H stretches (~3300 cm1^{-1}).
  • Chromatography : HPLC with chiral columns to resolve enantiomers, referencing methods for pentan-2-ol derivatives .
  • Thermodynamic Data : Compare boiling points (e.g., 362.9°C for a structural analog ) and refractive indices (similar to methyl laurate + pentan-2-ol mixtures ).

What computational approaches predict the stability of this compound under oxidative conditions?

Advanced Research Question
Density Functional Theory (DFT) calculations can model radical decomposition pathways, as applied to pentan-2-ol oxidation . Key steps:

Optimize molecular geometry.

Calculate bond dissociation energies (BDEs) for C-N and C-O bonds.

Simulate reaction barriers for H-abstraction or isomerization.
Contradictions in experimental vs. theoretical data (e.g., ignition delays vs. predicted activation energies) require validation via shock tube experiments or laser diagnostics .

How do solvent polarity and temperature affect the nucleophilic reactivity of this compound in substitution reactions?

Advanced Research Question
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the methylamino group by reducing solvation. Kinetic studies at 298–318 K (similar to methyl laurate systems ) can quantify Arrhenius parameters. Contradictory reactivity trends (e.g., lower yields in high-polarity solvents) may arise from competing hydrogen bonding with the hydroxyl group, necessitating multivariable optimization .

What safety protocols are critical for handling this compound in catalytic studies?

Basic Research Question

  • Respiratory Protection : Use OV/AG/P99 respirators for vapor exposure, as recommended for dimethylamino analogs .
  • Skin Protection : Full-body chemical-resistant suits and nitrile gloves.
  • Ventilation : Fume hoods with >100 ft/min airflow to prevent accumulation .
  • Toxicity Mitigation : Acute toxicity data for similar amines suggest LD50 ranges of 200–500 mg/kg (oral, rat); implement spill containment protocols .

How can enantiomeric excess (ee) be quantified for this compound synthesized via asymmetric catalysis?

Advanced Research Question

  • Polarimetry : Measure optical rotation and compare to pure enantiomers (e.g., pentan-2-ol’s [α] = ±13.0° ).
  • Chiral Derivatization : React with Mosher’s acid chloride and analyze via 19^19F NMR .
  • Statistical Analysis : Calculate ee using ee=[α]obs[α]pure×100%\text{ee} = \frac{[\alpha]_{\text{obs}}}{[\alpha]_{\text{pure}}} \times 100\%. Discrepancies arise from solvent interactions or impurities, requiring cross-validation with HPLC .

What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Advanced Research Question

  • Control Experiments : Replicate studies under identical conditions (solvent, catalyst loading, temperature).
  • Kinetic Profiling : Monitor intermediate formation via in situ IR or GC-MS.
  • Meta-Analysis : Compare turnover numbers (TON) across studies, accounting for catalyst decomposition (e.g., palladium dimer stability ).

How does the hydroxyl group in this compound influence its hydrogen-bonding network in crystal structures?

Advanced Research Question
Single-crystal X-ray diffraction of analogs (e.g., 4-hydroxy-4-methylpentan-2-one ) reveals intermolecular O-H···N hydrogen bonds. Lattice energy calculations (via DFT) predict stabilization effects (~25–40 kJ/mol), while variable-temperature XRD detects phase transitions linked to H-bond dynamics .

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